![molecular formula C20H23F3N4O2 B2888333 2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775411-10-3](/img/structure/B2888333.png)
2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the trifluoromethyl and methoxyphenyl groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the various functional groups present in the molecule. For example, the trifluoromethyl group is known to be quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Derivative Applications
This compound is part of research focusing on the synthesis of novel derivatives with potential anti-inflammatory and analgesic activities. For instance, research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant inhibitory activity on cyclooxygenase enzymes, demonstrating analgesic and anti-inflammatory activities. These compounds, including derivatives of pyrimidin-4-yl, have shown promising results in preclinical models, indicating their potential for further pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activities
Further research into pyrimidine derivatives has identified their antimicrobial and anticancer properties. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has been shown to produce compounds with good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating potential applications in treating infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized for their in vitro cytotoxic activity against cancer cell lines, highlighting the compound's relevance in oncology research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Novel Synthetic Routes and Chemical Properties
The chemical framework of this compound also lends itself to novel synthetic routes for the development of unconventional piperidines, which have a wide range of applications, including medicinal chemistry and material science. Research has demonstrated regioselective modifications of pyridine to introduce new functional groups, offering a versatile template for synthesizing polyfunctionalized piperidine derivatives with potential biological activity (Crotti, Berti, & Pineschi, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-13-24-17(20(21,22)23)12-18(25-13)27-8-6-15(7-9-27)26-19(28)11-14-4-3-5-16(10-14)29-2/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYLSXCAENAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)

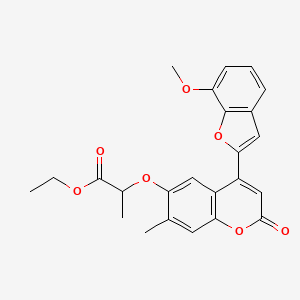

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
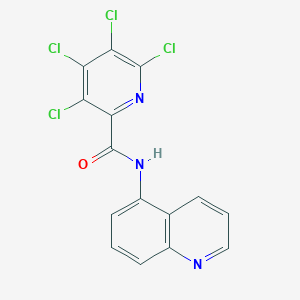
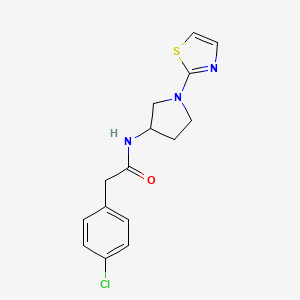
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

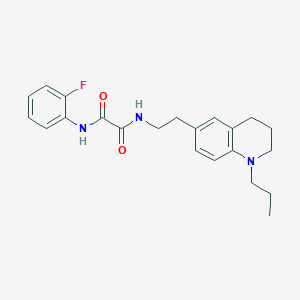
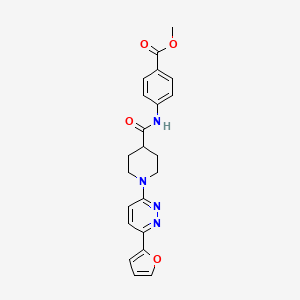
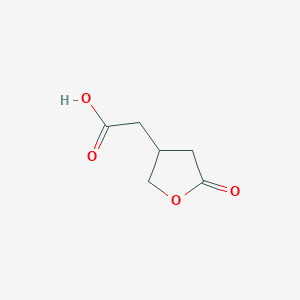
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)